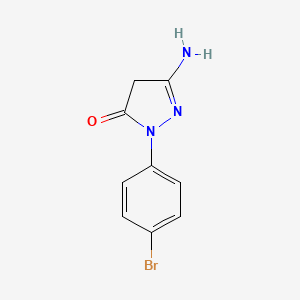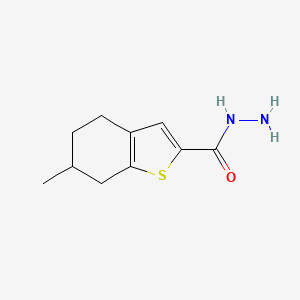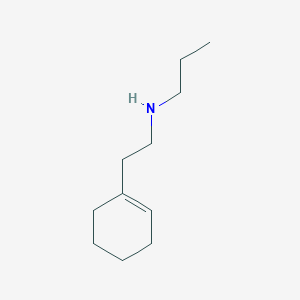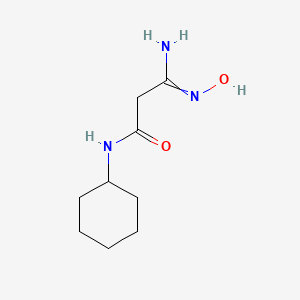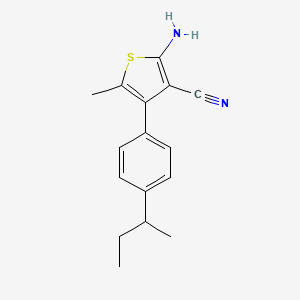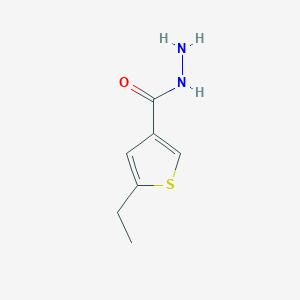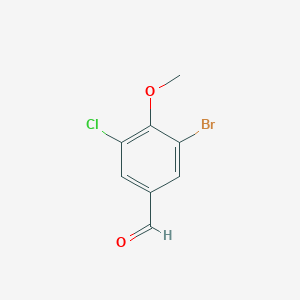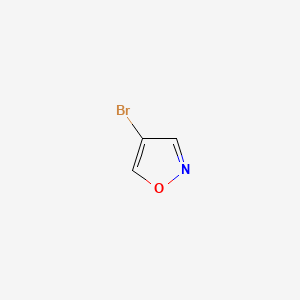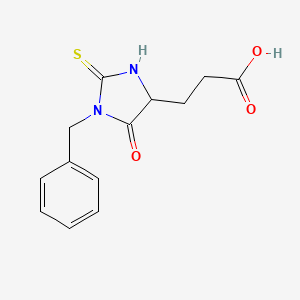
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine is a compound that belongs to the class of nitrogen-containing heterocycles known as pyrimidines. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of bromine and pyridinyl substituents on the pyrimidine ring can potentially influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the reaction of α-bromoketones with 2-aminopyridine can lead to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different conditions . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of halogenated pyrimidines as starting materials and subsequent functionalization with amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselective reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the product's structure was confirmed by X-ray analysis . This suggests that similar analytical methods could be used to determine the molecular structure of this compound.
Chemical Reactions Analysis
Pyrimidine compounds can undergo various chemical reactions, including nucleophilic substitution and cyclization. The reactivity of the bromine atom in the 5-bromo-2,4-dichloro-6-methylpyrimidine allows for its displacement by ammonia, leading to substituted aminopyrimidines . Similarly, this compound could participate in reactions with nucleophiles or serve as a precursor for cyclization reactions to form more complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as bromine and pyridinyl groups can affect the compound's boiling point, solubility, and stability. While the specific properties of this compound are not discussed in the provided papers, it can be inferred that its properties would be consistent with those of similar brominated pyrimidine compounds . These properties are crucial for the compound's handling and application in further chemical synthesis.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Derivatives : A study by Afrough et al. (2019) introduced a new methodology for the synthesis of novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, using 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine as a starting material (Afrough et al., 2019).
- Regioselective Displacement Reactions : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, demonstrating the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).
Biological Activities
- Antibacterial and Antifungal Activities : Ranganatha et al. (2018) synthesized novel 5-bromo-2-chloropyrimidin-4-amine derivatives and evaluated their in vitro antibacterial and antifungal activities, finding significant antimicrobial activity in some compounds (Ranganatha et al., 2018).
- Anti-Thrombolytic and Biofilm Inhibition : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives, including those derived from 5-bromo-2-methylpyridin-3-amine, and their evaluation for anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Chemical Properties and Reactions
- Crystallography Analysis : The study by Doulah et al. (2014) also included X-ray crystallography analysis of the reaction products, providing insights into the chemical structure and properties of the synthesized compounds (Doulah et al., 2014).
- Molecular Modelling Studies : Loidreau et al. (2015) conducted molecular modelling studies on a series of pyridopyrimidin-4-amines, synthesized from 5-bromo-2-chloronicotinonitrile, to evaluate their potential as inhibitors of Ser/Thr kinases (Loidreau et al., 2015).
Synthesis of Heterocycles
- Thiazepine Derivatives : Bazazan et al. (2013) reported the synthesis of new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines, starting from 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine (Bazazan et al., 2013).
- Pyrazolo[3,4-b]pyridine-Based Heterocycles : Abdel‐Latif et al. (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to construct new polyheterocyclic ring systems, demonstrating the versatility of bromopyrimidines in synthesizing complex heterocycles (Abdel‐Latif et al., 2019).
Mechanism of Action
Target of Action
Pyrimidin-2-amine derivatives have been reported to have significant biological and therapeutic value , suggesting that they may interact with a variety of targets.
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound may interact with its targets through a similar mechanism.
Result of Action
Pyrimidin-2-amine derivatives have been reported to have significant biological and therapeutic value , suggesting that they may have a variety of effects at the molecular and cellular level.
properties
IUPAC Name |
5-bromo-N-pyridin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQAMMQNVDCGEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397694 |
Source


|
| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887433-72-9 |
Source


|
| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
